1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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Overview
Description
The compound “1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a methyl group and an amine group. The compound also contains a thiazole ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. The thiazole ring is substituted with a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It contains a pyrazole ring and a thiazole ring, both of which are five-membered heterocyclic rings. The pyrazole ring is substituted with a methyl group and an amine group, and the thiazole ring is substituted with a dimethoxyphenyl group .Scientific Research Applications
Synthesis and Characterization
The compound 1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine and its derivatives have been synthesized and characterized in various studies. These compounds exhibit interesting structural and physicochemical properties, which have been explored through spectroscopic techniques and crystallographic analyses. For instance, Hayvalı et al. (2010) have synthesized Schiff base ligands related to this compound and characterized them using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic technique. This work highlighted the tautomeric equilibria and crystal structure of these compounds (Hayvalı et al., 2010).
Cytotoxic Activity
Another important area of research involving this compound is its cytotoxic activity. For example, Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, including murine leukemia and human Jurkat leukemia. Some derivatives showed potent cytotoxicity, suggesting potential applications in cancer therapy (Deady et al., 2003).
Structural Analysis
The structural analysis of derivatives of this compound has also been a focal point. For instance, Böck et al. (2020) described the polymorphic forms and crystal and molecular structures of related 2-aminothiazoles. Their work provided insights into the polymorphic forms and intermolecular hydrogen bonding patterns of these compounds (Böck et al., 2020).
Fluorescent Chemosensor Applications
The compound and its derivatives have also been studied for their potential as fluorescent chemosensors. Salman A. Khan (2020) investigated a pyrazoline derivative as a fluorescent chemosensor for metal ion detection, demonstrating its utility in detecting Fe3+ ions in solutions (Salman A. Khan, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
It is known that the compound can interact with its targets, leading to changes in the biological activity of these targets . The compound’s interaction with its targets could involve binding to the active site, leading to activation or inhibition of the target’s function .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Factors such as solubility, permeability, and stability would affect the compound’s absorption and distribution. The compound’s metabolism would determine its bioactive form and duration of action, while its excretion would influence the duration of its effects .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-6-14(16)19(18-9)15-17-11(8-22-15)10-4-5-12(20-2)13(7-10)21-3/h4-8H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAHASYSNCGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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